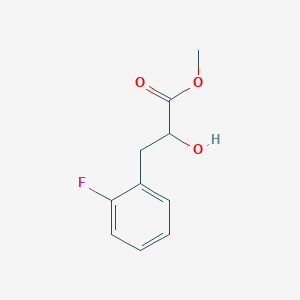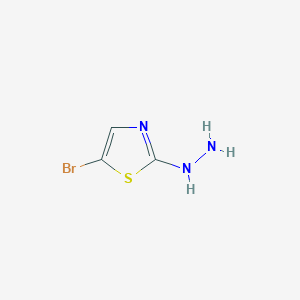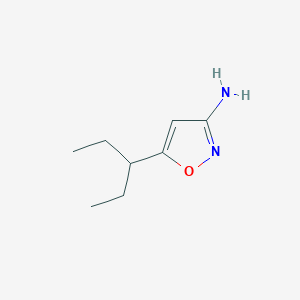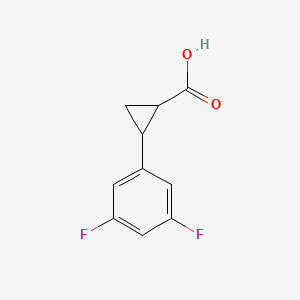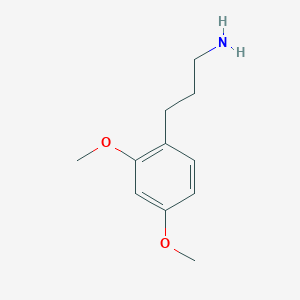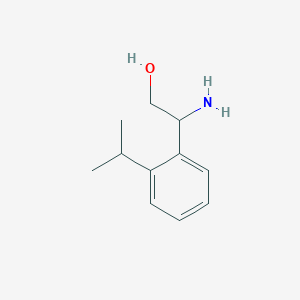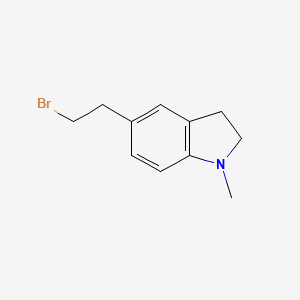
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A catalyst such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: The major products include substituted pyrrolidines with different functional groups replacing the bromine atom.
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is 1-methylpyrrolidine.
科学研究应用
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide involves its interaction with nucleophiles. The bromine atom acts as a leaving group, allowing the ethyl group to form a bond with the nucleophile. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound also contains a bromoethyl group but is attached to a dioxolane ring instead of a pyrrolidine ring.
3-(2-Bromoethyl)indole: This compound has a bromoethyl group attached to an indole ring.
Uniqueness
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which combines a pyrrolidine ring with a bromoethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
属性
CAS 编号 |
2803862-52-2 |
|---|---|
分子式 |
C7H15Br2N |
分子量 |
273.01 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H14BrN.BrH/c1-9-5-3-7(6-9)2-4-8;/h7H,2-6H2,1H3;1H |
InChI 键 |
ALFOXVRTILWVSD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)CCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


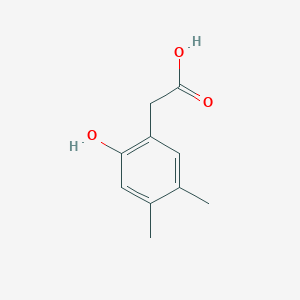
![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)

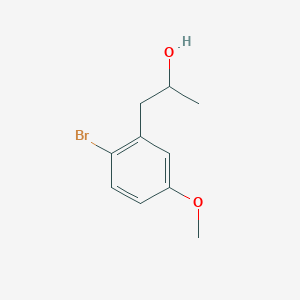
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
